Ceftaroline fosamil acetate

Description

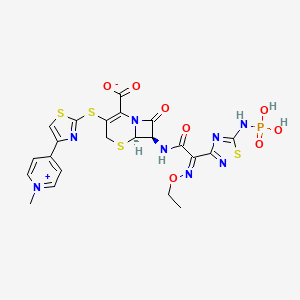

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Ceftaroline fosamil is an antibacterial drug. |

|---|---|

CAS No. |

400827-46-5 |

Molecular Formula |

C24H25N8O10PS4 |

Molecular Weight |

744.7 g/mol |

IUPAC Name |

7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate |

InChI |

InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4) |

InChI Key |

UGHHNQFYEVOFIV-UHFFFAOYSA-N |

SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

Isomeric SMILES |

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

Other CAS No. |

229016-73-3 |

Purity |

>95% |

solubility |

>100 mg/ml |

Synonyms |

ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Gambit: An In-depth Technical Guide to the Mechanism of Action of Ceftaroline Fosamil Acetate Against MRSA

Foreword: A New Paradigm in Anti-MRSA Therapy

The emergence and proliferation of Methicillin-Resistant Staphylococcus aureus (MRSA) has posed a formidable challenge to clinicians and researchers, rendering a significant portion of the β-lactam antibiotic arsenal ineffective. This resistance is primarily mediated by the expression of Penicillin-Binding Protein 2a (PBP2a), an enzyme with a low affinity for most β-lactams, which takes over the crucial cell wall synthesis function when other PBPs are inactivated.[1][2][3] Ceftaroline fosamil acetate represents a pivotal advancement in antimicrobial therapy, engineered to specifically overcome this resistance mechanism. This guide provides a detailed exploration of the molecular interactions and functional consequences that define Ceftaroline's potent bactericidal activity against MRSA, intended for professionals engaged in antimicrobial research and drug development.

Part 1: The Molecular Architecture of Ceftaroline and its Strategic Importance

Ceftaroline fosamil is a fifth-generation cephalosporin administered as a water-soluble N-phosphono prodrug.[4][5] In vivo, plasma phosphatases rapidly convert it to its biologically active form, ceftaroline.[6][4]

The chemical structure of ceftaroline is key to its enhanced anti-MRSA activity. Notably, the addition of a 1,3-thiazole ring to its structure enhances its efficacy against Gram-positive bacteria, including MRSA.[4][7][8][9] This unique molecular configuration allows it to effectively target and inhibit the function of PBP2a.[6][9][10]

Part 2: The Core Mechanism - A Dual-Action Assault on PBP2a

Unlike its predecessors, Ceftaroline's efficacy against MRSA stems from its high binding affinity for PBP2a.[10][11][12] This interaction is not a simple competitive inhibition but a sophisticated allosteric mechanism.[13]

-

Allosteric Binding: The first molecule of Ceftaroline binds to an allosteric site on PBP2a, distinct from the active site.[10][13] This binding event induces a conformational change in the PBP2a protein.[10]

-

Active Site Opening: The allosterically induced conformational change triggers the opening of the otherwise closed active site of PBP2a.[13] This makes the transpeptidase domain accessible to inhibition.

-

Covalent Inactivation: A second molecule of Ceftaroline can then bind covalently to the now-open active site, effectively inactivating the enzyme.[13]

-

Inhibition of Cell Wall Synthesis: By inhibiting PBP2a, Ceftaroline disrupts the cross-linking of peptidoglycan layers, a critical step in bacterial cell wall synthesis.[6][8] This ultimately leads to cell lysis and bacterial death, demonstrating its bactericidal effect.[6][10]

This dual-binding mechanism explains Ceftaroline's significantly lower half-maximal inhibitory concentration (IC50) for PBP2a compared to other β-lactams like oxacillin and ceftriaxone.[12]

Part 3: Quantifying Efficacy - In Vitro Activity and Susceptibility

The potency of Ceftaroline against MRSA is quantitatively demonstrated through various in vitro studies, primarily by determining the Minimum Inhibitory Concentration (MIC).

Table 1: Comparative MIC Values for Ceftaroline and Other Antimicrobials against S. aureus

| Organism | Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) |

| MRSA | Ceftaroline | 0.5 - 1 | 0.5 - 2 |

| Vancomycin | 1 | 1 - 2 | |

| Linezolid | 1 - 2 | 1 - 2 | |

| Ceftriaxone | >64 | >64 | |

| MSSA | Ceftaroline | 0.25 | 0.25 |

| Ceftriaxone | 4 | 4 |

Data compiled from multiple sources.[10][14][15]

These values highlight Ceftaroline's superior activity against both MRSA and MSSA compared to older cephalosporins and its comparable potency to standard anti-MRSA agents like vancomycin and linezolid.[10][14]

Part 4: Experimental Protocols for Mechanistic Elucidation

The following are standard methodologies employed to investigate the mechanism of action of Ceftaroline.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the MRSA isolate.

-

Serial Dilution: Perform serial two-fold dilutions of Ceftaroline in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of Ceftaroline in which there is no visible bacterial growth.

This methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19]

Protocol 2: Penicillin-Binding Protein (PBP) 2a Binding Affinity Assay

This competitive assay measures the affinity of Ceftaroline for PBP2a.

Methodology:

-

Protein Purification: Isolate and purify recombinant PBP2a from MRSA.[20]

-

Competition Reaction: Incubate a fixed concentration of purified PBP2a with varying concentrations of Ceftaroline.[20][21]

-

Fluorescent Labeling: Add a fluorescently labeled penicillin (e.g., Bocillin FL) to the reaction. This will bind to any PBP2a not bound by Ceftaroline.[20][21][22]

-

Separation and Detection: Separate the proteins by SDS-PAGE and visualize the fluorescent signal.[21]

-

Quantification: The intensity of the fluorescent signal is inversely proportional to the amount of Ceftaroline bound to PBP2a. The IC50 (the concentration of Ceftaroline required to inhibit 50% of the fluorescent labeling) can then be calculated.[22]

Protocol 3: Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

-

Inoculum Preparation: Prepare a standardized logarithmic-phase culture of the MRSA isolate.

-

Exposure: Inoculate flasks containing Mueller-Hinton broth with and without Ceftaroline (at various multiples of the MIC) with the prepared culture.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Quantification: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

-

Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[23]

Part 5: Regulatory Context and Clinical Significance

Ceftaroline fosamil received FDA approval for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[24][25][26][27][28] Its unique mechanism of action provides a critical therapeutic option for infections caused by MRSA, including strains that may be resistant to other antibiotics.[10][11][29] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established breakpoints for Ceftaroline susceptibility testing to guide clinical decision-making.[8][20][30][31][32][33]

Conclusion

This compound's mechanism of action against MRSA is a testament to the power of targeted molecular design. By effectively neutralizing the primary resistance determinant, PBP2a, through a sophisticated allosteric inhibition mechanism, Ceftaroline has re-established a β-lactam-based therapeutic option for challenging MRSA infections. A thorough understanding of this mechanism, supported by robust experimental validation, is crucial for its appropriate clinical application and for inspiring the development of next-generation antimicrobial agents.

References

- 1. Integrated experimental and computational analysis reveals amoxicillin binding dynamics to PBP1a in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajmb.org [ajmb.org]

- 3. Cloning, Expression and Purification of Penicillin Binding Protein2a (PBP2a) from Methicillin Resistant Staphylococcus aureus: A Study on Immunoreactivity in Balb/C Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mini-Review on Ceftaroline in Bacteremia Patients with Methicillin-Resistant Staphylococcus aureus (MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 7. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. msjonline.org [msjonline.org]

- 10. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Pharmacodynamics of Ceftaroline against Staphylococcus aureus Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 17. goums.ac.ir [goums.ac.ir]

- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 19. darvashco.com [darvashco.com]

- 20. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Drug Approval Package: Teflaro (ceftaroline fosamil) NDA #200327 [accessdata.fda.gov]

- 25. drugs.com [drugs.com]

- 26. Allergan Announces FDA Approval of Updated Label for TEFLARO® (ceftaroline fosamil) [prnewswire.com]

- 27. accessdata.fda.gov [accessdata.fda.gov]

- 28. accessdata.fda.gov [accessdata.fda.gov]

- 29. Ceftaroline Exhibits Promising In Vitro Activity Against Methicillin-Resistant Staphylococcus aureus Clinical Isolates From Alexandria, Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 30. nbt.nhs.uk [nbt.nhs.uk]

- 31. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

The Gateway to Bioactivity: A Technical Guide to the Prodrug Conversion of Ceftaroline Fosamil

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Abstract

Ceftaroline fosamil, a fifth-generation cephalosporin, represents a critical advancement in the fight against resistant bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy, however, is entirely dependent on its efficient in vivo conversion from a dormant prodrug to the potent antibacterial agent, ceftaroline. This technical guide provides a comprehensive exploration of this pivotal biotransformation process. We will delve into the enzymatic machinery responsible for this conversion, the underlying chemical transformations, and the pharmacokinetic implications for drug efficacy. Furthermore, this guide will equip researchers with detailed, field-proven methodologies for the in vitro and in vivo characterization of this conversion, complete with protocols for enzymatic assays and advanced analytical techniques.

Introduction: The Prodrug Strategy in Antibiotic Development

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or inadequate absorption. Ceftaroline fosamil is a prime example of this approach. The active molecule, ceftaroline, while possessing potent antibacterial activity, has limited aqueous solubility. To enable intravenous administration, a phosphate monoester group was introduced, creating the highly water-soluble prodrug, ceftaroline fosamil.[1][2] This modification renders the molecule inactive until the phosphate group is cleaved in vivo, releasing the active ceftaroline.[2][3] Understanding the dynamics of this conversion is paramount for predicting and optimizing the therapeutic efficacy of this important antibiotic.

The Mechanism of Ceftaroline Fosamil Conversion

The conversion of ceftaroline fosamil to its active form, ceftaroline, is a rapid and efficient enzymatic process that occurs primarily in the plasma immediately following intravenous administration.[3][4] This biotransformation is a hydrolysis reaction catalyzed by plasma phosphatases, which are ubiquitous enzymes responsible for cleaving phosphate esters.[5][6]

The core chemical transformation involves the hydrolytic cleavage of the N-phosphonoamino bond, releasing the active ceftaroline molecule and inorganic phosphate. This dephosphorylation is essentially a one-step activation process. Following its activation, a smaller fraction of ceftaroline is further metabolized via hydrolysis of its β-lactam ring to form an inactive, open-ring metabolite known as ceftaroline M-1.[5][7] The primary route of elimination for both ceftaroline and ceftaroline M-1 is through the kidneys.[1][7]

Diagram of the Ceftaroline Fosamil Conversion Pathway

Caption: The metabolic journey of ceftaroline fosamil from inactive prodrug to active drug and subsequent metabolism and excretion.

Pharmacokinetics of Ceftaroline Fosamil Conversion

The conversion of ceftaroline fosamil to ceftaroline is a rapid and essentially complete process, with the prodrug being largely undetectable in plasma shortly after infusion.[8][9] This swift conversion ensures that therapeutic concentrations of the active drug are achieved quickly. The pharmacokinetics of ceftaroline follow a two-compartment model with first-order elimination.[8]

| Parameter | Value | Reference |

| Prodrug Conversion | Rapid and complete | [8][9] |

| Half-life (Ceftaroline) | ~2.6 hours | [6] |

| Protein Binding | ~20% | [6] |

| Volume of Distribution (Vd) | ~20.3 L | [6] |

| Primary Route of Elimination | Renal | [1][7] |

Table 1: Key Pharmacokinetic Parameters of Ceftaroline

The rapid conversion and relatively short half-life necessitate intermittent intravenous infusions to maintain plasma concentrations of ceftaroline above the minimum inhibitory concentration (MIC) for the target pathogen.[9]

Experimental Protocols for Studying Ceftaroline Fosamil Conversion

The characterization of the prodrug conversion is a critical step in drug development. Below are detailed protocols for in vitro enzymatic assays and the subsequent analytical quantification.

In Vitro Enzymatic Conversion Assay

This protocol provides a framework for assessing the conversion of ceftaroline fosamil to ceftaroline using a model phosphatase, such as alkaline phosphatase.

Objective: To determine the rate and extent of ceftaroline fosamil conversion to ceftaroline in the presence of a phosphatase enzyme.

Materials:

-

Ceftaroline fosamil reference standard

-

Alkaline Phosphatase (from bovine intestinal mucosa or similar)

-

Tris-HCl buffer (50 mM, pH 8.5)

-

Magnesium Chloride (MgCl₂) (1 mM)

-

Zinc Chloride (ZnCl₂) (0.1 mM)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (for mobile phase adjustment)

-

Purified water (HPLC grade)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC system with UV or MS/MS detector

Protocol:

-

Preparation of Reagents:

-

Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.5.

-

Prepare stock solutions of MgCl₂ (100 mM) and ZnCl₂ (10 mM).

-

Prepare a stock solution of ceftaroline fosamil (e.g., 1 mg/mL) in purified water.

-

Prepare a stock solution of alkaline phosphatase (e.g., 100 units/mL) in Tris-HCl buffer.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Tris-HCl buffer (to final volume of 1 mL)

-

MgCl₂ (to a final concentration of 1 mM)

-

ZnCl₂ (to a final concentration of 0.1 mM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific amount of ceftaroline fosamil stock solution (e.g., to a final concentration of 100 µg/mL).

-

Immediately add the alkaline phosphatase solution (e.g., to a final concentration of 1 unit/mL).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling and Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile or methanol containing 0.1% formic acid. This will precipitate the enzyme and stop the reaction.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

Diagram of the In Vitro Conversion Assay Workflow

Caption: A step-by-step workflow for the in vitro enzymatic conversion assay of ceftaroline fosamil.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of ceftaroline fosamil and ceftaroline.

Instrumentation:

-

HPLC system with a UV detector or a tandem mass spectrometer (LC-MS/MS)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]

Chromatographic Conditions (Example):

| Parameter | Condition | Reference |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile | [11] |

| Gradient | Time-dependent gradient from 5% to 95% B | [11] |

| Flow Rate | 1.0 mL/min | [12] |

| Column Temperature | 30°C | [13] |

| Detection Wavelength (UV) | 242 nm | [12] |

| Injection Volume | 10-20 µL | [8] |

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

-

Accuracy: The closeness of the test results to the true value.[12]

-

Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.[12]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[11]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]

Conclusion

The conversion of the prodrug ceftaroline fosamil to its active form, ceftaroline, is a rapid and efficient enzymatic process that is fundamental to its therapeutic action. This technical guide has provided a detailed overview of the mechanism of this conversion, its pharmacokinetic profile, and robust methodologies for its in vitro and in vivo investigation. A thorough understanding and characterization of this biotransformation are essential for the continued development and optimal clinical application of this important antibiotic in an era of increasing antimicrobial resistance. The provided protocols and analytical methods serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Summary of ceftaroline fosamil clinical trial studies and clinical safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9481698B2 - Process for preparing ceftaroline fosamil - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An investigation of alkaline phosphatase enzymatic activity after electrospinning and electrospraying - PMC [pmc.ncbi.nlm.nih.gov]

The Spectrum of Activity of Ceftaroline Fosamil Acetate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ceftaroline fosamil acetate, a fifth-generation cephalosporin, represents a significant advancement in the treatment of bacterial infections, particularly those caused by resistant Gram-positive organisms. This technical guide provides an in-depth exploration of the spectrum of activity of its active metabolite, ceftaroline. We will delve into its unique mechanism of action, providing a detailed analysis of its potent in vitro and in vivo activity against a broad range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP). Furthermore, this guide will synthesize key findings from pivotal clinical trials, elucidating the clinical efficacy of ceftaroline in its approved indications of complicated skin and soft tissue infections (cSSTIs) and community-acquired pneumonia (CAP). Methodologies for critical in vitro assessments and visualizations of key pathways are also presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: A Novel Cephalosporin for an Era of Resistance

The emergence and global spread of antimicrobial resistance pose a significant threat to public health. Of particular concern is the rise of methicillin-resistant Staphylococcus aureus (MRSA), a leading cause of both hospital-acquired and community-associated infections.[1] this compound, the prodrug of the biologically active ceftaroline, was developed to address this critical unmet medical need.[2][3] It is the first cephalosporin approved by the U.S. Food and Drug Administration (FDA) for the treatment of cSSTIs caused by MRSA and CAP.[4][5][6] This guide will provide a comprehensive overview of the scientific underpinnings of ceftaroline's broad spectrum of activity.

Ceftaroline is administered intravenously as the fosamil acetate salt, which is rapidly and completely hydrolyzed in the plasma by phosphatases to form the active ceftaroline.[2] Its pharmacokinetic profile is characterized by a terminal half-life of approximately 2.6 hours, and it is primarily eliminated by the kidneys.[7]

Unraveling the Mechanism of Action: The PBP2a Affinity

Like all β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[8][9] This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The compromised integrity of the bacterial cell wall leads to cell lysis and death.[1]

The defining characteristic of ceftaroline, and the basis for its anti-MRSA activity, is its high binding affinity for PBP2a.[1][8][9][10][11] PBP2a, encoded by the mecA gene, is the key determinant of methicillin resistance in staphylococci.[9] The active site of PBP2a has a low affinity for most β-lactams, allowing it to continue cell wall synthesis even in their presence.[1] Ceftaroline, however, can effectively inhibit PBP2a activity.[1][9] This is attributed to an allosteric interaction where the binding of a ceftaroline molecule to a site approximately 60 Å from the active site induces a conformational change, opening the active site and allowing a second ceftaroline molecule to bind and inhibit the enzyme.[1][12] This unique mechanism of action confers potent activity against MRSA.[1][9]

Beyond PBP2a, ceftaroline also demonstrates a high affinity for other staphylococcal PBPs (PBP1, PBP2, and PBP3) and the essential PBPs of Streptococcus pneumoniae, including those associated with penicillin resistance (PBP2x, PBP2a, PBP2b, PBP1a, and PBP3).[8][9][10]

In Vitro Spectrum of Activity

Ceftaroline demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant pathogens. Its activity is most pronounced against Gram-positive organisms, though it retains activity against many common Gram-negative bacteria.

Gram-Positive Aerobes

Ceftaroline exhibits potent activity against staphylococci and streptococci, including strains resistant to other antimicrobial agents.

Ceftaroline is highly active against both methicillin-susceptible S. aureus (MSSA) and MRSA.[13][14][15][16] Surveillance studies have consistently demonstrated high susceptibility rates of MRSA to ceftaroline.[14][15][17] It also shows activity against vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) isolates.[18]

| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Reference |

| S. aureus (all) | 8,469 | 0.5 | 1 | 98.0 | [16] |

| S. aureus (MRSA) | 4,453 | 1 | 1 | 96.1 | [16] |

| S. aureus (MSSA) | 4,016 | 0.25 | 0.25 | 100.0 | [16] |

| S. aureus (MRSA) | 35,837 | 0.5 | 2 | 89.3 | [15] |

| S. aureus (MRSA) | 126 | 0.5 | 2 | 95.2 | [14] |

| Coagulase-negative staphylococci | - | - | 1 | - | [13] |

Table 1: In Vitro Activity of Ceftaroline against Staphylococcus aureus and Coagulase-Negative Staphylococci

Ceftaroline is highly potent against S. pneumoniae, including strains that are penicillin-susceptible, penicillin-intermediate, penicillin-resistant, and multidrug-resistant.[16][19][20][21][22] Its activity against ceftriaxone-non-susceptible isolates is particularly noteworthy.[23]

| Organism | Resistance Phenotype | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Reference |

| S. pneumoniae | All | 3,593 | 0.015 | 0.12 | 98.7 | [16] |

| S. pneumoniae | Multidrug-resistant | 1,001 | 0.12 | 0.25 | 95.6 | [16][22] |

| S. pneumoniae | Cefotaxime-resistant | 120 | - | 0.5 | - | [19] |

| S. pneumoniae | Penicillin-nonsusceptible | 60 | - | 0.25 | - | [20] |

Table 2: In Vitro Activity of Ceftaroline against Streptococcus pneumoniae

Ceftaroline demonstrates excellent in vitro activity against other streptococcal species, including Streptococcus pyogenes and Streptococcus agalactiae.[13][17]

Gram-Negative Aerobes

Ceftaroline possesses in vitro activity against many common Gram-negative pathogens, although its spectrum is more limited compared to its Gram-positive activity. It is generally active against Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[13][24][25] However, it has poor activity against Pseudomonas aeruginosa and Acinetobacter baumannii.[13][24][25] The activity of ceftaroline against Enterobacteriaceae can be compromised by the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[26][27] The combination of ceftaroline with a β-lactamase inhibitor, such as avibactam, can restore activity against many of these resistant strains.[28]

| Organism | Number of Isolates | MIC90 (μg/mL) | % Susceptible | Reference |

| Escherichia coli | - | ≤0.5 | 93.8 | [13] |

| Klebsiella pneumoniae | - | ≤0.5 | 92.0 | [13] |

| Proteus mirabilis | - | ≤0.5 | 91.7 | [13] |

| Haemophilus influenzae | - | ≤0.5 | 100.0 | [13] |

| Pseudomonas aeruginosa | - | >32 | - | [13] |

| Acinetobacter baumannii | - | >32 | - | [13] |

Table 3: In Vitro Activity of Ceftaroline against Selected Gram-Negative Bacteria

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro activity of ceftaroline is determined using standardized antimicrobial susceptibility testing methods, such as broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of ceftaroline that inhibits the visible growth of a bacterium.

Materials:

-

Ceftaroline analytical standard

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control strains (e.g., S. aureus ATCC 29213)

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline in a suitable solvent (e.g., water or DMSO) at a high concentration.

-

Preparation of Working Solutions: Perform serial twofold dilutions of the ceftaroline stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate.

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Inoculation of Microtiter Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the appropriate ceftaroline dilution. This results in a final volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is the lowest concentration of ceftaroline at which there is no visible growth of the organism.

Clinical Efficacy: Insights from Pivotal Trials

The clinical utility of ceftaroline has been established in several large-scale, randomized, controlled phase 3 clinical trials.

Complicated Skin and Soft Tissue Infections (cSSTIs)

Two pivotal phase 3 trials, CANVAS 1 and CANVAS 2, evaluated the efficacy and safety of ceftaroline compared to vancomycin plus aztreonam for the treatment of cSSTIs.[29][30] In a pooled analysis of these trials, ceftaroline was found to be non-inferior to the comparator regimen.[31][32] The clinical cure rates in the modified intent-to-treat population were similar between the two groups.[31] Notably, ceftaroline demonstrated efficacy against cSSTIs caused by MRSA.[31]

Community-Acquired Pneumonia (CAP)

The FOCUS 1 and FOCUS 2 trials were phase 3 studies that compared the efficacy and safety of ceftaroline to ceftriaxone for the treatment of hospitalized patients with moderate to severe CAP.[33] In an integrated analysis of these trials, ceftaroline was non-inferior to ceftriaxone.[23][34] Furthermore, a meta-analysis of five randomized controlled trials concluded that ceftaroline had a superior clinical cure rate compared to ceftriaxone for the treatment of CAP.[23] Ceftaroline was effective against common CAP pathogens, including S. pneumoniae (including multidrug-resistant strains) and S. aureus.[23][33]

Resistance Mechanisms

While ceftaroline is a potent agent, the potential for resistance development exists. The primary mechanism of high-level ceftaroline resistance in MRSA involves mutations in the mecA gene, leading to amino acid substitutions in the PBP2a protein, particularly within the ceftaroline-binding pocket of the transpeptidase region.[12][35] These mutations can reduce the binding affinity of ceftaroline to PBP2a.[12] Non-PBP2a mediated resistance mechanisms have also been described, including mutations in other PBPs.[36]

Conclusion and Future Directions

This compound is a valuable addition to the antimicrobial armamentarium, offering a potent and broad spectrum of activity, particularly against resistant Gram-positive pathogens like MRSA and MDRSP. Its unique mechanism of action, centered on its high affinity for PBP2a, distinguishes it from other cephalosporins. Robust in vitro data and extensive clinical trial results support its use in the treatment of cSSTIs and CAP.

Ongoing surveillance is crucial to monitor for the emergence of resistance and to ensure the continued efficacy of ceftaroline. Further research is warranted to explore the potential role of ceftaroline in other challenging infections, such as bacteremia and endocarditis. The development of ceftaroline in combination with β-lactamase inhibitors also holds promise for expanding its utility against resistant Gram-negative pathogens.

References

- 1. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic evaluation of ceftaroline fosamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA approves Teflaro - a new antibiotic for MRSA [plasticsurgeryinflorida.com]

- 5. Ceftaroline fosamil: a brief clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA approves ceftaroline fosamil for bacterial infections [healio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 9. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Ceftaroline fosamil: a novel broad-spectrum cephalosporin with expanded anti-Gram-positive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. jmsskims.org [jmsskims.org]

- 15. dovepress.com [dovepress.com]

- 16. academic.oup.com [academic.oup.com]

- 17. In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Evaluation of the Antimicrobial Activity of Ceftaroline against Cephalosporin-Resistant Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Activity of Ceftaroline against Streptococcus pneumoniae Isolates Exhibiting Resistance to Penicillin, Amoxicillin, and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Activity of Ceftaroline against Clinical Isolates of Streptococcus pneumoniae Recovered in 43 U.S. Medical Centers during 2010-2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro activity of ceftaroline against multidrug-resistant Staphylococcus aureus and Streptococcus pneumoniae: a review of published studies and the AWARE Surveillance Program (2008-2010) [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. In Vitro Activity of Ceftaroline against Gram-Positive and Gram-Negative Pathogens Isolated from Patients in Canadian Hospitals in 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro activity of ceftaroline against gram-positive and gram-negative pathogens isolated from patients in Canadian hospitals in 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Vitro Activity of Ceftaroline Alone and in Combination against Clinical Isolates of Resistant Gram-Negative Pathogens, Including β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Portico [access.portico.org]

- 28. journals.asm.org [journals.asm.org]

- 29. Baseline Characteristics and Outcomes Among Patients with Complicated Skin and Soft Tissue Infections Admitted to the Intensive Care Unit: Analysis of the Phase 3 COVERS Randomized Trial of Ceftaroline Fosamil Versus Vancomycin Plus Aztreonam - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. medscape.com [medscape.com]

- 34. seq.es [seq.es]

- 35. journals.asm.org [journals.asm.org]

- 36. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with ceftaroline: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Ceftaroline Fosamil to Penicillin-Binding Proteins: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the binding affinity of ceftaroline fosamil, a fifth-generation cephalosporin, to its primary targets, the penicillin-binding proteins (PBPs). Understanding the nuances of these interactions is critical for appreciating the potent bactericidal activity of ceftaroline, particularly against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. This document will delve into the mechanism of action, provide quantitative binding affinity data, detail experimental protocols for assessing these interactions, and discuss the clinical significance of ceftaroline's unique PBP binding profile.

Introduction: The Imperative for Advanced β-Lactams

The relentless evolution of antibiotic resistance necessitates the development of novel antimicrobial agents with superior efficacy against challenging pathogens. Ceftaroline fosamil (marketed as Teflaro®) represents a significant advancement in the cephalosporin class, engineered to overcome prevalent resistance mechanisms.[1] Its expanded spectrum of activity is fundamentally linked to its enhanced binding affinity for essential bacterial enzymes, the penicillin-binding proteins (PBPs).[2] This guide will dissect the molecular interactions that underpin the potent anti-MRSA and anti-pneumococcal activity of ceftaroline.

The Central Role of Penicillin-Binding Proteins in Bacterial Physiology

Penicillin-binding proteins are a group of bacterial enzymes located in the periplasmic space, anchored to the cell membrane. They play an indispensable role in the final stages of peptidoglycan synthesis, the primary component of the bacterial cell wall.[3] PBPs catalyze the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands, a process crucial for maintaining the structural integrity of the cell wall.[4] By forming a covalent bond with the active site of PBPs, β-lactam antibiotics inhibit this cross-linking process, leading to a weakened cell wall and, ultimately, cell lysis and death.[5]

Bacterial resistance to β-lactams often arises from alterations in the structure of PBPs, which reduces the binding affinity of the antibiotic. A clinically significant example is the expression of PBP2a in MRSA, encoded by the mecA gene. PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective.[1]

Ceftaroline's Superior Binding Affinity: A Quantitative Analysis

Ceftaroline's efficacy, particularly against resistant strains, stems from its high binding affinity to a broad range of PBPs, including the notoriously difficult-to-inhibit PBP2a of MRSA and PBP2x of Streptococcus pneumoniae.[6][7] The 50% inhibitory concentration (IC50), the concentration of a drug required to inhibit 50% of the target enzyme's activity, is a key metric for quantifying binding affinity.

Table 1: Ceftaroline Binding Affinity (IC50) for Staphylococcus aureus PBPs

| Bacterial Strain | PBP Target | Ceftaroline IC50 (mg/L) | Comparator IC50 (mg/L) |

| MSSA ATCC 29213 | PBP1 | 0.1 | Oxacillin: ~0.1; Ceftriaxone: >1 |

| PBP2 | 0.049 | Oxacillin: ~0.5; Ceftriaxone: ~1 | |

| PBP3 | 0.034 | Oxacillin: ~0.1; Ceftriaxone: >1 | |

| PBP4 | >1 | Oxacillin: >1; Ceftriaxone: >1 | |

| MRSA 67-0 | PBP2a | 0.16 | Oxacillin: >128; Ceftriaxone: >128 |

| MRSA (various strains) | PBP1 | ≤1 | - |

| PBP2 | ≤1 | - | |

| PBP3 | ≤1 | - |

Data compiled from multiple sources.[1][2][8]

Table 2: Ceftaroline Binding Affinity (IC50) for Streptococcus pneumoniae PBPs

| Bacterial Strain | PBP Target | Ceftaroline IC50 (mg/L) | Comparator IC50 (mg/L) |

| PSSP R6 | PBP1a | 0.06 | Penicillin G: 0.015; Ceftriaxone: 0.06 |

| PBP1b | 0.06 | Penicillin G: 0.03; Ceftriaxone: 0.06 | |

| PBP2a | 0.12 | Penicillin G: 0.03; Ceftriaxone: 0.12 | |

| PBP2b | 0.12 | Penicillin G: 0.015; Ceftriaxone: 0.5 | |

| PBP2x | 0.03 | Penicillin G: 0.008; Ceftriaxone: 0.03 | |

| PBP3 | 0.03 | Penicillin G: 0.008; Ceftriaxone: 0.03 | |

| PRSP 2039 | PBP1a | 0.25 | Penicillin G: 1; Ceftriaxone: 0.5 |

| PBP1b | 0.25 | Penicillin G: 1; Ceftriaxone: 0.5 | |

| PBP2a/2b/2x | 1.0 | Penicillin G: 8; Ceftriaxone: 2 | |

| PBP3 | 0.12 | Penicillin G: 0.06; Ceftriaxone: 0.12 |

Data compiled from multiple sources.[7][8]

Table 3: Ceftaroline Binding Affinity (IC50) for Escherichia coli PBPs

| PBP Target | Ceftaroline IC50 (µg/mL) |

| PBP1a | 0.25 |

| PBP1b | 0.5 |

| PBP2 | 1 |

| PBP3 | 0.03 |

| PBP4 | >128 |

| PBP5/6 | >128 |

Note: Data for E. coli is less extensively published than for Gram-positive organisms.

The data clearly demonstrates ceftaroline's potent and broad-spectrum PBP inhibition. Its low IC50 values for the essential PBPs in both methicillin-susceptible and resistant S. aureus underscore its powerful anti-staphylococcal activity. Similarly, its strong affinity for the altered PBPs in penicillin-resistant S. pneumoniae explains its efficacy against these challenging respiratory pathogens.

Visualizing the Molecular Interaction

The interaction between ceftaroline and its PBP targets is a complex process. In the case of MRSA, ceftaroline exhibits a unique dual-binding mechanism to PBP2a, involving both an allosteric site and the active site, which contributes to its high affinity.

Caption: Ceftaroline's allosteric binding to PBP2a.

Experimental Protocol: Determining PBP Binding Affinity

The following protocol outlines a standard competitive binding assay to determine the IC50 of ceftaroline for various PBPs using a fluorescent penicillin derivative, Bocillin-FL.

Materials

-

Bacterial strains (e.g., S. aureus, S. pneumoniae)

-

Growth media (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

-

Ceftaroline fosamil

-

Bocillin™ FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Ultracentrifuge

-

SDS-PAGE equipment

-

Fluorescence gel imager

-

Densitometry software

Step-by-Step Methodology

-

Preparation of Bacterial Membranes:

-

Grow bacterial cultures to mid-logarithmic phase.

-

Harvest cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in lysis buffer and lyse the cells (e.g., via sonication or French press).

-

Centrifuge the lysate at low speed to remove unlysed cells and debris.

-

Pellet the membranes from the supernatant by ultracentrifugation.

-

Resuspend the membrane pellet in PBS and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with varying concentrations of ceftaroline for 10-15 minutes at 35-37°C.

-

Add a fixed concentration of Bocillin-FL to each tube and incubate for an additional 10-30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of Bocillin-FL binding inhibition against the logarithm of the ceftaroline concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Caption: Workflow for PBP binding affinity determination.

Downstream Consequences of PBP Inhibition

The inhibition of PBPs by ceftaroline triggers a cascade of events leading to bacterial cell death. The immediate consequence is the cessation of peptidoglycan cross-linking, which weakens the cell wall.[4] This structural instability, coupled with the high internal osmotic pressure of the bacterial cell, results in cell lysis.[5]

Furthermore, the disruption of cell wall synthesis acts as a stress signal that can activate bacterial two-component regulatory systems, such as VraSR and GraSR in S. aureus.[3][9] These systems attempt to mitigate the damage by upregulating genes involved in cell wall synthesis and repair. However, the potent and sustained inhibition by ceftaroline overwhelms these compensatory mechanisms.

The process of cell lysis is often mediated by the bacterium's own autolytic enzymes (autolysins).[10] It is hypothesized that the disruption of normal cell wall synthesis by β-lactams can lead to the dysregulation of these autolysins, accelerating the degradation of the peptidoglycan matrix.[11]

Caption: Downstream effects of ceftaroline-mediated PBP inhibition.

Clinical Significance and Future Directions

The exceptional PBP binding profile of ceftaroline translates directly into its clinical utility for treating severe infections caused by MRSA and drug-resistant S. pneumoniae. Its ability to effectively inhibit PBP2a provides a critical advantage over many other β-lactam antibiotics.

Ongoing research continues to explore the full potential of ceftaroline, including its use in combination therapies and its activity against other resistant pathogens. A thorough understanding of its binding kinetics and interactions with various PBPs remains a cornerstone of optimizing its clinical application and in the rational design of future generations of β-lactam antibiotics. The methodologies and data presented in this guide serve as a valuable resource for researchers and clinicians working to combat the ever-present threat of antibiotic resistance.

References

- 1. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillin - Wikipedia [en.wikipedia.org]

- 6. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways | PLOS One [journals.plos.org]

- 10. The In Vitro Contribution of Autolysins to Bacterial Killing Elicited by Amoxicillin Increases with Inoculum Size in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Ceftaroline Against Gram-Positive Bacteria: A Technical Guide for Researchers

Introduction: A New Frontier in Anti-MRSA Cephalosporin Chemistry

The relentless evolution of antibiotic resistance in Gram-positive pathogens, particularly Staphylococcus aureus, has created a critical need for novel therapeutic agents. Ceftaroline, a fifth-generation cephalosporin, represents a significant advancement in this area, distinguished by its potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive organisms.[1][2] This technical guide provides an in-depth exploration of the in vitro activity of ceftaroline, designed for researchers, scientists, and drug development professionals. We will delve into its unique mechanism of action, broad spectrum of activity, methodologies for susceptibility testing, and the genetic basis of resistance, offering a comprehensive resource for laboratory investigation.

The Molecular Basis of Ceftaroline's Potency: A Dual-Target Mechanism

Unlike its predecessors, ceftaroline's efficacy against MRSA stems from its high binding affinity for Penicillin-Binding Protein 2a (PBP2a), the enzyme encoded by the mecA gene that confers broad β-lactam resistance in staphylococci.[3][4] The mechanism is not one of simple competitive inhibition but a sophisticated allosteric interaction.

Allosteric Modulation and Catalytic Site Inhibition

Ceftaroline exhibits a unique dual-binding mechanism to PBP2a.[5][6] Initially, a molecule of ceftaroline binds to an allosteric site on PBP2a, located approximately 60 Å from the active site.[6][7] This binding event induces a conformational change that opens the otherwise closed active site, allowing a second ceftaroline molecule to bind covalently to the catalytic serine residue.[5][6] This effectively traps the enzyme in an inactive state, disrupting the transpeptidation reactions essential for peptidoglycan cell wall synthesis and leading to bacterial cell lysis.[4][8] This allosteric regulation is a key differentiator from other β-lactams and underpins its potent anti-MRSA activity.[5][6]

The following diagram illustrates this intricate mechanism:

Caption: Ceftaroline's dual-binding mechanism on PBP2a.

Beyond PBP2a, ceftaroline also demonstrates a high affinity for other essential PBPs in both methicillin-susceptible S. aureus (MSSA) (PBPs 1-3) and Streptococcus pneumoniae (PBP1a, 2b, 2x), contributing to its broad-spectrum activity against these pathogens.[9][10]

Spectrum of In Vitro Activity

Ceftaroline exhibits potent in vitro activity against a wide range of clinically significant Gram-positive pathogens. Surveillance studies consistently demonstrate its efficacy against isolates resistant to other antimicrobial classes.

Staphylococcus aureus

Ceftaroline is highly active against both MSSA and MRSA.[3][11] Its activity extends to MRSA strains with reduced susceptibility to vancomycin (vancomycin-intermediate S. aureus, VISA), daptomycin (daptomycin-nonsusceptible S. aureus, DNSSA), and linezolid.[12][13][14] This makes it a critical agent for studying and potentially treating infections caused by these multidrug-resistant phenotypes. The "seesaw effect" has been described, where decreased susceptibility to vancomycin in some MRSA strains may correlate with increased susceptibility to β-lactams like ceftaroline.[15]

Streptococcus pneumoniae

Ceftaroline demonstrates potent activity against S. pneumoniae, including strains that are penicillin-resistant (PRSP) and multidrug-resistant (MDR-SP).[5][16] Its high affinity for the altered PBPs in these resistant pneumococci makes it significantly more active in vitro than older cephalosporins like ceftriaxone.[5][11]

Other Gram-Positive Pathogens

-

Coagulase-Negative Staphylococci (CoNS): Ceftaroline is active against CoNS, including methicillin-resistant strains.[13][17]

-

Enterococcus faecalis: Ceftaroline's activity against E. faecalis is limited when used as a monotherapy.[2] However, it has shown synergistic or additive effects when combined with other agents like ampicillin or daptomycin.[18] It is generally not active against Enterococcus faecium.[2]

Summary of In Vitro Activity

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges and MIC90 values for ceftaroline against key Gram-positive pathogens, compiled from various surveillance studies.

| Pathogen | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Citation(s) |

| Staphylococcus aureus (MSSA) | 0.25 | 0.25 | ≤0.03–1 | [3][11] |

| Staphylococcus aureus (MRSA) | 0.5 | 1 | 0.12–2 | [3][11] |

| S. aureus (VISA/hVISA) | - | - | 0.25–1 | [12] |

| S. aureus (DNSSA) | - | - | 0.25–1 | [12] |

| Streptococcus pneumoniae (all) | ≤0.015 | 0.12 | - | [16] |

| S. pneumoniae (Penicillin-resistant) | - | 0.25 | - | |

| Coagulase-Negative Staphylococci | 0.25 | 0.5 | - | [13] |

Note: MIC values can vary based on geographic region and specific resistance determinants.

Methodologies for In Vitro Susceptibility Testing

Accurate and reproducible in vitro testing is fundamental to understanding the activity of ceftaroline. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.[10]

Broth Microdilution for MIC Determination

The reference method for determining the MIC of ceftaroline is broth microdilution, following the guidelines outlined in CLSI document M07.[10][19] This method provides a quantitative measure of the lowest concentration of ceftaroline that inhibits the visible growth of a bacterium.

Experimental Protocol: Broth Microdilution

-

Antimicrobial Preparation: Prepare a stock solution of ceftaroline powder in a suitable solvent as recommended by the manufacturer. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in the microdilution plate. For testing S. pneumoniae, CAMHB should be supplemented with 2.5% to 5% lysed horse blood.[20]

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Inoculation: Within 15 minutes of standardization, inoculate each well of the microdilution plate with the diluted bacterial suspension. The final volume in each well is typically 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of ceftaroline at which there is no visible growth.

-

Quality Control: Concurrently test quality control strains, such as S. aureus ATCC 29213 and S. pneumoniae ATCC 49619, to ensure the validity of the results.[20]

CLSI Interpretive Breakpoints (M100, 34th Ed.)

| Organism | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Resistant (R) |

| Staphylococcus aureus | ≤1 µg/mL | 2-4 µg/mL | ≥8 µg/mL |

| Streptococcus pneumoniae | ≤0.5 µg/mL | 1 µg/mL | ≥2 µg/mL |

The SDD breakpoint for S. aureus is based on a dosing regimen of 600 mg every 8 hours administered over 2 hours.[21]

Time-Kill Kinetic Assays

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[16] These assays are crucial for understanding the pharmacodynamics of ceftaroline and its ability to eradicate a bacterial population.

Experimental Protocol: Time-Kill Assay

-

Preparation: Prepare tubes of CAMHB (supplemented as needed for fastidious organisms) containing ceftaroline at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without antibiotic.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 105 to 1 x 106 CFU/mL.

-

Sampling: At predefined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

Quantification: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto non-selective agar plates.

-

Incubation and Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours, then count the number of colonies (CFU) on plates that yield between 30 and 300 colonies.

-

Data Analysis: Calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time for each ceftaroline concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]

The following diagram outlines the workflow for a time-kill assay:

Caption: Workflow for a standard time-kill kinetic assay.

Synergy Testing: The Checkerboard Assay

Investigating the interaction between ceftaroline and other antimicrobials can reveal synergistic or additive effects, which may have clinical implications for combination therapy. The checkerboard microdilution assay is a common method for this purpose.[11][22]

Experimental Protocol: Checkerboard Assay

-

Plate Setup: In a 96-well microtiter plate, prepare twofold serial dilutions of Drug A (e.g., ceftaroline) horizontally and Drug B (e.g., daptomycin) vertically. This creates a matrix of wells containing various combinations of the two drugs.

-

Controls: Include rows and columns with each drug alone to determine their individual MICs under the assay conditions. Also include a growth control well.

-

Inoculation: Inoculate the plate with a standardized bacterial suspension (as described for broth microdilution) to a final concentration of ~5 x 105 CFU/mL.

-

Incubation and Reading: Incubate and read the plate as you would for a standard MIC test.

-

Analysis (FIC Index): Calculate the Fractional Inhibitory Concentration (FIC) Index to quantify the interaction.

-

FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index (FICI) = FICA + FICB

-

-

Interpretation:

Studies have shown synergistic or additive activity for ceftaroline in combination with daptomycin, vancomycin, ampicillin, and linezolid against various staphylococci and enterococci.[7][24][25]

Mechanisms of Resistance

While ceftaroline demonstrates robust activity against many resistant phenotypes, the emergence of resistance is an inevitable consequence of antibiotic use. Understanding the underlying mechanisms is crucial for surveillance and stewardship.

Resistance to ceftaroline in MRSA typically involves mutations that alter the PBP2a protein. Key mutations have been identified in or near the allosteric site or the active-site binding pocket of PBP2a.[18] For example, amino acid substitutions such as Y446N and E447K in the transpeptidase domain of PBP2a can significantly increase ceftaroline MICs by interfering with drug binding.[9][18] Mutations in other genes, such as gdpP and pbp4, have also been implicated in the development of ceftaroline resistance in some MRSA lineages.[9] Continuous surveillance and molecular characterization of resistant isolates are essential to monitor the evolution of these resistance pathways.

Conclusion

Ceftaroline's unique mechanism of action, centered on its ability to inhibit PBP2a through allosteric modulation, provides potent in vitro bactericidal activity against a broad spectrum of Gram-positive pathogens, including challenging multidrug-resistant strains of S. aureus and S. pneumoniae. A thorough understanding of its in vitro characteristics, supported by standardized testing methodologies such as broth microdilution and time-kill assays, is fundamental for researchers in the fields of microbiology and drug development. As resistance continues to evolve, the principles and protocols outlined in this guide will serve as a valuable resource for the continued evaluation of ceftaroline and the discovery of next-generation antimicrobial agents.

References

- 1. testinglab.com [testinglab.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Ceftaroline Tested against Staphylococci with Reduced Susceptibility to Linezolid, Daptomycin, or Vancomycin from U.S. Hospitals, 2008 to 2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Antimicrobial spectrum of ceftaroline. In vitro activity against methicillin-resistant staphylococci] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: an Achilles’ Heel of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: An Achilles' Heel of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. In Vitro Ceftaroline Resistance Selection of Methicillin-Resistant Staphylococcus aureus Involves Different Genetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. benchchem.com [benchchem.com]

- 12. elsevier.es [elsevier.es]

- 13. Antimicrobial activity of ceftaroline tested against staphylococci with reduced susceptibility to linezolid, daptomycin, or vancomycin from U.S. hospitals, 2008 to 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. jmilabs.com [jmilabs.com]

- 18. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 20. goums.ac.ir [goums.ac.ir]

- 21. FDA Rationale for Recognition Decision: Ceftaroline fosamil | FDA [fda.gov]

- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]

- 24. fda.gov [fda.gov]

- 25. Evaluation of in vitro activity of ceftaroline on methicillin resistant Staphylococcus aureus blood isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ceftaroline Fosamil Acetate: From Chemical Architecture to Clinical Application

This guide provides a comprehensive technical overview of ceftaroline fosamil acetate, a fifth-generation cephalosporin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and analytical methodologies. The narrative emphasizes the causal relationships behind its unique antibacterial profile and the experimental choices in its development and analysis.

Introduction: A Novel Cephalosporin for Resistant Pathogens

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created a critical need for new antimicrobial agents. This compound (brand names Teflaro® and Zinforo®) represents a significant advancement in the cephalosporin class, exhibiting potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens.[1][2] Notably, it is one of the few β-lactam antibiotics effective against MRSA.[1][3] This guide will dissect the molecular and pharmacological attributes that confer its unique therapeutic profile.

Ceftaroline fosamil is a water-soluble prodrug that is rapidly converted in the plasma to its active metabolite, ceftaroline.[4][5][6] This conversion is essential, as the prodrug form possesses no significant antibacterial activity.[5] The design of a prodrug was a strategic choice to enhance the aqueous solubility for intravenous administration.[7]

Chemical Structure and Physicochemical Properties

The unique chemical architecture of ceftaroline is central to its expanded spectrum of activity, particularly against resistant Gram-positive organisms.

Chemical Structure

This compound is a complex molecule characterized by the core bicyclic ring structure typical of cephalosporins, which includes a four-membered β-lactam ring fused to a six-membered cephem ring.[3] Key structural features that contribute to its potent activity include a 1,3-thiazole ring, which is thought to be crucial for its anti-MRSA activity.[3]

The systematic IUPAC name for the active moiety is (6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[8]

Below is a DOT language script to generate the chemical structure of ceftaroline fosamil.

Caption: Chemical structure of ceftaroline fosamil.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The compound is supplied as a pale yellowish-white to light yellow sterile powder for injection.[9] The prodrug is formulated as a monoacetate monohydrate to improve stability and facilitate formulation.[7][10]

| Property | Value | Source(s) |

| Molecular Formula | C24H25N8O10PS4 | [8][][12] |

| Molar Mass | 744.72 g/mol | [8][][12][13] |

| Appearance | Pale yellowish-white to light yellow powder | [9] |

| Solubility | Soluble in DMSO | [] |

| Storage | 2-8°C | [13] |

Mechanism of Action: Targeting Penicillin-Binding Proteins

Like other β-lactam antibiotics, ceftaroline's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[4][5] This is accomplished by binding to essential enzymes known as penicillin-binding proteins (PBPs), which are involved in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5]

What distinguishes ceftaroline from other cephalosporins is its high binding affinity for PBP2a in MRSA and PBP2x in Streptococcus pneumoniae.[4][5] PBP2a is the protein responsible for methicillin resistance in staphylococci.[5] The ability of ceftaroline to effectively bind to and inhibit PBP2a is the cornerstone of its anti-MRSA activity.[4][5]

Caption: Mechanism of action of ceftaroline fosamil.

Pharmacokinetics and Pharmacodynamics

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of ceftaroline is essential for optimizing dosing regimens and ensuring clinical efficacy.

Pharmacokinetics

Ceftaroline fosamil is administered intravenously, after which it is rapidly and completely converted to the active ceftaroline by plasma phosphatases.[4][6] The pharmacokinetic parameters of ceftaroline are linear, with proportional increases in the peak plasma concentration (Cmax) and the area under the curve (AUC) observed with increasing doses.[6]

The following table summarizes key pharmacokinetic parameters of ceftaroline.

| Parameter | Value | Source(s) |

| Protein Binding | ~20% | [14] |

| Volume of Distribution (Vd) | 20.3 L | [14] |

| Half-life (t1/2) | ~2.6 hours | [14] |

| Elimination | Primarily renal | [5][6] |

Dosage adjustments are necessary for patients with moderate to severe renal impairment due to the primary route of elimination being through the kidneys.[5][6]

Pharmacodynamics

As a time-dependent antibiotic, the efficacy of ceftaroline is best correlated with the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen.[1][4] For staphylococci, bacteriostatic and bactericidal effects are generally achieved when free drug concentrations exceed the MIC for 30% and 50% of the dosing interval, respectively.[1]

Clinical Efficacy and Spectrum of Activity

Ceftaroline has demonstrated clinical success in the treatment of complicated skin and soft tissue infections and community-acquired pneumonia.[1] Its broad spectrum of activity encompasses many common Gram-positive and Gram-negative pathogens.

Gram-Positive Activity

Ceftaroline exhibits potent activity against a wide range of Gram-positive bacteria, including:

-

Methicillin-resistant Staphylococcus aureus (MRSA) : This is a key indication for ceftaroline. It has shown efficacy against MRSA strains that are also resistant to vancomycin, linezolid, and daptomycin.[1][15]

-

Methicillin-susceptible Staphylococcus aureus (MSSA) : Ceftaroline is significantly more active against MSSA than ceftriaxone.[1]

-

Streptococcus pneumoniae : It is effective against multidrug-resistant strains of S. pneumoniae.[1][4]

-

Other streptococci and Gram-positive anaerobes.[1]

Clinical success rates for MRSA infections have been reported to be around 74% in severe infections.[16] In cases of MRSA hospital-acquired pneumonia, ceftaroline has shown a higher clinical success rate compared to vancomycin.[17]

Gram-Negative Activity

Ceftaroline retains activity against many common Gram-negative respiratory pathogens, such as Haemophilus influenzae and Moraxella catarrhalis.[1] However, it is not active against extended-spectrum β-lactamase (ESBL)-producing organisms.[18]

Mechanisms of Resistance

While ceftaroline is a valuable agent against resistant bacteria, the potential for the development of resistance is an important consideration. Resistance to ceftaroline in MRSA can emerge through mutations in the gene encoding PBP2a, which can alter the binding site of the drug.[3] To date, resistance conferred by cephalosporinases has not been identified as a mechanism of resistance to ceftaroline.[3]

Analytical Methodologies

The quantitative analysis of ceftaroline fosamil in bulk drug substance and pharmaceutical formulations is crucial for quality control. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Representative HPLC Method for Purity and Assay

The choice of an appropriate HPLC method is critical for ensuring the accuracy and precision of the analysis. A stability-indicating reverse-phase HPLC (RP-HPLC) method is necessary to separate the active pharmaceutical ingredient from any potential degradation products.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation.[19][20]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[19][20][21] The pH of the aqueous phase may be adjusted to optimize the separation.[20]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[19][20]

-

Detection: The eluent is monitored by UV detection at a wavelength of approximately 242 nm, which is the absorbance maximum for ceftaroline fosamil.[21][22]

-

Sample Preparation: A stock solution is prepared by accurately weighing the ceftaroline fosamil sample and dissolving it in a suitable diluent (e.g., a mixture of water and acetonitrile).[19] Working standards and sample solutions are prepared by diluting the stock solution to the desired concentration range for analysis.

-

Validation: The method must be validated according to ICH guidelines to demonstrate its linearity, precision, accuracy, specificity, and robustness.[20]

Caption: A typical workflow for the HPLC analysis of ceftaroline fosamil.

Synthesis Overview

The synthesis of ceftaroline fosamil is a multi-step process that involves the construction of the core cephalosporin structure followed by the introduction of the specific side chains and the phosphonoamino prodrug moiety. Patent literature describes various synthetic routes. A general approach involves starting with a readily available cephalosporin intermediate and sequentially adding the necessary functional groups through a series of chemical reactions, including amino protection, halogenation, amide condensation, deprotection, and phosphorylation.[23][24] The final step often involves salification with acetic acid to yield the stable acetate salt.[23]

Conclusion

This compound is a testament to the power of medicinal chemistry in addressing the challenge of antibiotic resistance. Its unique chemical structure, particularly the modifications that confer high affinity for PBP2a, allows it to effectively combat MRSA and other resistant pathogens. A thorough understanding of its chemical properties, mechanism of action, and pharmacokinetic profile, as detailed in this guide, is crucial for its appropriate clinical use and for the development of future generations of antimicrobial agents. The analytical methodologies presented herein provide a framework for ensuring the quality and consistency of this important therapeutic agent.

References

- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:400827-55-6 | Chemsrc [chemsrc.com]

- 3. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]

- 4. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 6. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]